molecular formula C26H23Cl2NO4 B12827617 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid

Cat. No.: B12827617
M. Wt: 484.4 g/mol
InChI Key: XHSQQADHIUBMNX-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid is a synthetic Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The compound features a pentanoic acid backbone with a 2,6-dichlorophenyl substituent at the fifth carbon and an Fmoc-protected amine group at the second carbon. This structure is critical in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis .

Properties

Molecular Formula

C26H23Cl2NO4

Molecular Weight

484.4 g/mol

IUPAC Name

(2S)-5-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H23Cl2NO4/c27-22-12-6-13-23(28)20(22)11-5-14-24(25(30)31)29-26(32)33-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,6-10,12-13,21,24H,5,11,14-15H2,(H,29,32)(H,30,31)/t24-/m0/s1

InChI Key

XHSQQADHIUBMNX-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C=CC=C4Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C=CC=C4Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step often involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the dichlorophenyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid may involve the use of flow microreactor systems. These systems allow for continuous production and can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of chlorinated biphenyl derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce biphenyl compounds.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used as a building block in the development of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino groups during peptide synthesis, preventing unwanted side reactions. The dichlorophenyl group can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound differs from analogs primarily in its substituents. Below is a comparative analysis of key structural features and physicochemical properties:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight CAS No. Key Hazards (GHS)
Target: (S)-2-...-5-(2,6-dichlorophenyl)pentanoic acid 2,6-dichlorophenyl C₂₇H₂₄Cl₂NO₄ Not provided Not available Data not available
(S)-2-...-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid Diphenyl(p-tolyl)methylamino C₄₀H₃₈N₂O₄ 610.74 343770-23-0 H302, H315, H319, H335
(S)-2-...-4-methoxy-4-oxobutanoic acid Methoxy-oxobutanoate C₂₁H₂₁NO₆ 383.40 2044710-58-7 H302, H315, H319, H335
(S)-2-...-2-methylpentanoic acid Methyl (at position 2) C₂₁H₂₃NO₄ 353.41 881921-10-4 H302, H315, H319
(S)-2-...-6-azidohexanoic acid Azidohexanoate C₂₁H₂₂N₄O₄ 394.42 159610-89-6 H303, H312, H318, H411 (aquatic toxicity)

Key Observations :

  • Hazard Profile : Most analogs share acute toxicity (H302) and irritant hazards (H315, H319). The azido derivative () uniquely poses environmental risks (H411).

Stability and Reactivity

  • Target Compound : Stability data are unavailable, but Fmoc-protected compounds generally require anhydrous conditions to prevent deprotection.
  • Methoxy-oxobutanoate Analog (): Stable under recommended storage conditions but decomposes into toxic fumes (e.g., CO, NOx) during combustion.
  • Azidohexanoic Acid Derivative (): Contains a reactive azide group, posing explosion risks under high heat or mechanical shock.

Recommendations :

  • Use personal protective equipment (PPE) for all compounds, including gloves, goggles, and respiratory protection in poorly ventilated areas .
  • Avoid aqueous environments for azido derivatives to prevent ecological contamination .

Research Needs :

  • Comparative studies on the bioactivity of dichlorophenyl vs. other aryl substituents.
  • Stability assessments of the target compound under peptide synthesis conditions.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid, commonly referred to as Fmoc-D-Cys(2,6-ClPh)-OH, is a complex compound that belongs to the class of amino acids and derivatives. Its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group and the dichlorophenyl moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and potential therapeutic uses.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Fluorenyl Group : Enhances lipophilicity and may influence interactions with biological targets.
  • Methoxycarbonyl Group : Provides stability and serves as a protective group during synthesis.
  • Dichlorophenyl Moiety : Imparts specific biological activity through its electron-withdrawing effects.

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis in Mycobacterium tuberculosis .
  • Receptor Binding : The fluorenyl group facilitates binding to hydrophobic pockets in receptor proteins, potentially modulating their activity through competitive inhibition or allosteric effects .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains. The presence of the dichlorophenyl group enhances this activity by affecting the compound's interaction with bacterial membranes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid:

Biological Activity Description Reference
AntimicrobialInhibits growth of bacteria including Staphylococcus aureus and E. coli
Enzyme InhibitionInhibits ENR involved in fatty acid biosynthesis in Mycobacterium tuberculosis
Neuroprotective EffectsPotential for treating neurodegenerative diseases through modulation of pathways
Anti-inflammatory Prop

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